molecular formula C7H11N3S B13210717 N-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

N-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13210717
M. Wt: 169.25 g/mol
InChI Key: AAYDUHFICZZHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the reaction of 1-Methyl-4-piperidone with cyanamide under specific conditions . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .

Scientific Research Applications

N-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural feature contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

N-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C7H11N3S/c1-8-7-10-5-3-2-4-9-6(5)11-7/h9H,2-4H2,1H3,(H,8,10)

InChI Key

AAYDUHFICZZHEG-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)NCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.